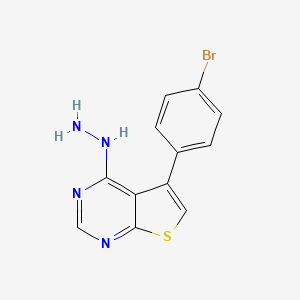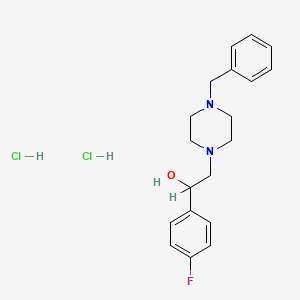![molecular formula C11H11FO2 B11973389 (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid](/img/structure/B11973389.png)
(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2E)-2-[(4-fluorophényl)méthylidène]butanoïque est un composé organique caractérisé par la présence d’un groupe fluorophényle attaché à une chaîne principale d’acide butanoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (2E)-2-[(4-fluorophényl)méthylidène]butanoïque implique généralement la condensation de la 4-fluorobenzaldéhyde avec des dérivés de l’acide butanoïque dans des conditions spécifiques. Une méthode courante est la condensation de Knoevenagel, qui implique la réaction d’un aldéhyde avec un composé contenant un groupe méthylène actif en présence d’une base telle que la pipéridine ou la pyridine . La réaction est généralement effectuée dans un solvant tel que l’éthanol ou le méthanol à des températures élevées.
Méthodes de production industrielle
La production industrielle de l’acide (2E)-2-[(4-fluorophényl)méthylidène]butanoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Des catalyseurs et des systèmes automatisés sont souvent utilisés pour garantir la cohérence et l’efficacité de la production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2E)-2-[(4-fluorophényl)méthylidène]butanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir la double liaison en une liaison simple, produisant des dérivés saturés.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : L’hydrogénation utilisant du palladium sur charbon (Pd/C) comme catalyseur est une méthode typique.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome) et les agents nitrants (par exemple, l’acide nitrique) sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des dérivés d’acide butanoïque saturés.
Applications De Recherche Scientifique
L’acide (2E)-2-[(4-fluorophényl)méthylidène]butanoïque a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Le composé est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme D'action
Le mécanisme d’action de l’acide (2E)-2-[(4-fluorophényl)méthylidène]butanoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluorophényle peut améliorer l’affinité de liaison du composé à certaines enzymes ou récepteurs, influençant les voies biologiques. Par exemple, il peut inhiber l’activité enzymatique en se liant au site actif, bloquant ainsi l’accès au substrat .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (2E)-2-[(4-méthoxyphényl)méthylidène]butanoïque : Structure similaire, mais avec un groupe méthoxy au lieu d’un atome de fluor.
Acide (2E)-2-[(4-chlorophényl)méthylidène]butanoïque : Contient un atome de chlore, ce qui peut modifier sa réactivité et son activité biologique.
Unicité
La présence de l’atome de fluor dans l’acide (2E)-2-[(4-fluorophényl)méthylidène]butanoïque confère des propriétés uniques, telles qu’une lipophilie accrue et une stabilité métabolique. Ces caractéristiques peuvent améliorer son potentiel en tant que candidat médicament en améliorant sa biodisponibilité et sa résistance à la dégradation métabolique.
Propriétés
Formule moléculaire |
C11H11FO2 |
|---|---|
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H11FO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-7H,2H2,1H3,(H,13,14)/b9-7+ |
Clé InChI |
OGVNJCGJDZQCSA-VQHVLOKHSA-N |
SMILES isomérique |
CC/C(=C\C1=CC=C(C=C1)F)/C(=O)O |
SMILES canonique |
CCC(=CC1=CC=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11973314.png)
![4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11973320.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973330.png)
![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11973338.png)
![9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973340.png)

![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11973352.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)
![3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11973370.png)
![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B11973373.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11973375.png)
![4-fluorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973382.png)
